molecular formula C12H13ClO2 B2531582 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid CAS No. 84485-51-8

2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid

Cat. No.: B2531582
CAS No.: 84485-51-8
M. Wt: 224.68
InChI Key: ZLKJNMVOEPFJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid is an organic compound with the molecular formula C12H13ClO2. It is characterized by the presence of a cyclobutyl ring substituted with a 4-chlorophenyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutyl intermediate. This intermediate is then subjected to carboxylation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid finds applications in various scientific research domains:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For instance, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclobutaneacetic acid derivatives: Compounds with similar cyclobutyl and acetic acid moieties.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group.

Uniqueness: 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid is unique due to its specific combination of a cyclobutyl ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKJNMVOEPFJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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